molecular formula C16H24N2O2 B2950489 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1797893-18-5

1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No.: B2950489
CAS No.: 1797893-18-5
M. Wt: 276.38
InChI Key: QMKCKZUOMGMXTG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is an organic compound with a complex structure, featuring a cyclopentyl group, a methoxy group, and an o-tolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(o-tolyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(o-tolyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-Cyclopentyl-3-(2-methoxyethyl)urea: Lacks the aromatic ring, which may influence its chemical properties and applications.

    1-Cyclopentyl-3-(2-methoxy-2-phenylethyl)urea: Similar structure but with a phenyl group instead of an o-tolyl group, potentially altering its interactions and effects.

Uniqueness

1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is unique due to the combination of its cyclopentyl, methoxy, and o-tolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-cyclopentyl-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-7-3-6-10-14(12)15(20-2)11-17-16(19)18-13-8-4-5-9-13/h3,6-7,10,13,15H,4-5,8-9,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKCKZUOMGMXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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